N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPATRVZLFSPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromobenzohydrazide
4-Bromobenzoic acid is reacted with excess hydrazine hydrate in ethanol under reflux conditions for 6–8 hours, yielding 4-bromobenzohydrazide. The reaction is typically monitored via thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and hexane (3:7). The intermediate is purified via recrystallization from ethanol, achieving yields of 85–90%.
Cyclization to Form the Oxadiazole Ring
The acylhydrazide intermediate undergoes cyclization in the presence of phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) as dehydrating agents. For example, heating 4-bromobenzohydrazide with POCl₃ at 80°C for 4 hours produces 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine. The use of POCl₃ typically results in higher yields (78–82%) compared to H₂SO₄ (65–70%) due to its superior dehydrating efficiency.
Acylation with 2,2-Dimethylpropanoyl Chloride
The final step involves reacting 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine with 2,2-dimethylpropanoyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine is added as a base to neutralize HCl byproducts. The reaction proceeds at room temperature for 12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) to isolate the target compound in 70–75% yield.
Table 1: Optimization of Cyclization Conditions
| Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 82 |
| H₂SO₄ | 100 | 6 | 68 |
| PCl₅ | 90 | 5 | 75 |
Schiff Base-Mediated Cyclization
An alternative route employs Schiff base intermediates derived from hydrazides and aldehydes. While less common for this specific compound, this method offers versatility for introducing substituents.
Formation of Schiff Base Intermediate
4-Bromobenzohydrazide is condensed with 2,2-dimethylpropanaldehyde in ethanol under acidic conditions (catalytic HCl) to form the corresponding Schiff base. The reaction requires refluxing for 8–10 hours, with yields of 70–75%.
Oxidative Cyclization
The Schiff base undergoes oxidative cyclization using iodine (I₂) in dimethyl sulfoxide (DMSO) at 120°C for 3 hours. This step forms the oxadiazole ring while simultaneously introducing the 2,2-dimethylpropanamide group. The crude product is purified via recrystallization from methanol, yielding 60–65% of the target compound.
Mechanistic Insight : The iodine-DMSO system facilitates oxidation of the Schiff base’s C=N bond, promoting cyclization through a radical intermediate.
Microwave-Assisted Synthesis
Recent advances highlight microwave irradiation as a tool for accelerating reaction kinetics.
One-Pot Synthesis
A mixture of 4-bromobenzoic acid, 2,2-dimethylpropanoyl chloride, and hydrazine hydrate is irradiated in a microwave reactor at 150°C for 20 minutes. The reaction proceeds via in situ formation of the acylhydrazide, followed by cyclization. This method reduces reaction time from hours to minutes, achieving a yield of 80%.
Advantages Over Conventional Heating
Microwave irradiation enhances energy efficiency and minimizes side reactions such as decomposition of the bromophenyl group. Comparative studies show a 15% increase in yield compared to traditional methods.
Solid-Phase Synthesis
Solid-phase techniques are employed for high-throughput production, particularly in combinatorial chemistry.
Resin-Bound Intermediate
Wang resin is functionalized with 4-bromobenzoic acid via ester linkage. Subsequent treatment with hydrazine hydrate releases the acylhydrazide, which undergoes cyclization on-resin using POCl₃. Cleavage from the resin with trifluoroacetic acid (TFA) yields the oxadiazole-2-amine, which is then acylated as described in Section 1.3.
Table 2: Comparison of Synthetic Methods
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Cyclization | 16 | 75 | 98 |
| Microwave | 0.33 | 80 | 95 |
| Solid-Phase | 24 | 65 | 90 |
Mechanistic and Kinetic Studies
Role of Dehydrating Agents
POCl₃ acts as both a catalyst and dehydrating agent, polarizing the carbonyl group of the acylhydrazide to facilitate nucleophilic attack by the adjacent nitrogen. Kinetic studies reveal a second-order dependence on POCl₃ concentration, supporting its dual role.
Temperature Effects
Elevated temperatures (>100°C) promote side reactions such as dimerization of the oxadiazole ring. Optimal cyclization occurs at 80–90°C, balancing reaction rate and product stability.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water 70:30) confirms ≥98% purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate under inert atmosphere.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Oxidized or reduced forms of the oxadiazole ring.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and solar cells due to its electronic properties.
Biological Research: It serves as a probe for studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Spectral Characteristics :
- IR Spectroscopy : The oxadiazole ring is confirmed by a characteristic absorption peak in the 1640–1680 cm⁻¹ range, corresponding to C=N stretching vibrations .
- ¹H-NMR : Aromatic protons from the 4-bromophenyl group appear as multiplets in the δ 7.81–8.00 region, while the hydroxyl group (if present in analogs) resonates as a sharp singlet at δ 12.00 .
- Mass Spectrometry : A molecular ion peak at m/z 368.98 (M+H) aligns with the molecular formula C₁₃H₁₂BrN₃O₂, confirming the structure .
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Differences and Similarities
Key Observations :
Heterocyclic Core : The target compound and OX2 share the 1,3,4-oxadiazole core, whereas compound 2j () uses a tetrazole ring. Tetrazoles are bioisosteres of carboxylic acids, enhancing metabolic stability, while oxadiazoles improve π-π stacking in receptor binding .
Substituents : The 4-bromophenyl group is common in the target compound, OX2, and 2j, suggesting its role in enhancing lipophilicity and electronic interactions. The 2,2-dimethylpropanamide group in the target compound may improve solubility compared to hydroxyl or urea groups in analogs .
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antiproliferative properties and interactions with various biological targets.
Chemical Structure and Properties
The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a dimethylpropanamide moiety. The molecular formula is , indicating a complex arrangement of atoms that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrN3O |
| Molecular Weight | 356.23 g/mol |
| Key Functional Groups | Oxadiazole, Amide |
Antimicrobial Activity
Similar oxadiazole derivatives have also been evaluated for antimicrobial properties. While specific data for this compound is not yet available, the presence of halogenated phenyl groups in related compounds has been linked to enhanced antimicrobial activity.
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison can be made with other oxadiazole derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(4-Bromophenyl)-3-(trifluoromethyl)benzamide | Structure A | Exhibits strong antiproliferative effects |
| N-(4-Bromophenyl)-2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide | Structure B | Shows notable antibacterial activity |
| 5-(Furan-2-yl)-1,3,4-oxadiazol-2-carboxamide | Structure C | Different interaction profiles due to furan substitution |
Future Directions in Research
Given the promising biological activity associated with oxadiazole derivatives:
- Synthesis of New Derivatives : Further research should focus on synthesizing new derivatives of this compound to explore structure-activity relationships (SAR).
- In Vivo Studies : Transitioning from in vitro studies to in vivo models will be crucial for evaluating the therapeutic potential and safety profile of this compound.
- Mechanistic Studies : Detailed mechanistic studies are necessary to elucidate the specific pathways through which these compounds exert their biological effects.
Q & A
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?
- Steps :
Dose-response validation : Repeat assays with standardized cell viability protocols (MTT/XTT) .
Target validation : Knockdown putative targets (e.g., via siRNA) to confirm mechanism .
Comparative analysis : Cross-reference with structural analogs (e.g., ’s derivative table) to identify substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
